2-Amino-3-(methoxymethyl)-6,7-dihydrobenzo[c]pyrazolo[1,2-a][1,2]diazepin-1(5H)-one
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Overview
Description
2-Amino-3-(methoxymethyl)-6,7-dihydrobenzo[c]pyrazolo[1,2-a][1,2]diazepin-1(5H)-one is a complex organic compound that belongs to the class of pyrazolo-diazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(methoxymethyl)-6,7-dihydrobenzo[c]pyrazolo[1,2-a][1,2]diazepin-1(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(methoxymethyl)-6,7-dihydrobenzo[c]pyrazolo[1,2-a][1,2]diazepin-1(5H)-one can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-3-(methoxymethyl)-6,7-dihydrobenzo[c]pyrazolo[1,2-a][1,2]diazepin-1(5H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-3-(methoxymethyl)-6,7-dihydrobenzo[c]pyrazolo[1,2-a][1,2]diazepin-1(5H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo-diazepine derivatives, such as:
Uniqueness
2-Amino-3-(methoxymethyl)-6,7-dihydrobenzo[c]pyrazolo[1,2-a][1,2]diazepin-1(5H)-one is unique due to its specific structural features and the resulting biological activities.
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-amino-3-(methoxymethyl)-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-1-one |
InChI |
InChI=1S/C14H17N3O2/c1-19-9-12-13(15)14(18)17-11-7-3-2-5-10(11)6-4-8-16(12)17/h2-3,5,7H,4,6,8-9,15H2,1H3 |
InChI Key |
HCNWYCPJPCCEBT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=O)N2N1CCCC3=CC=CC=C32)N |
Origin of Product |
United States |
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